8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
CAS No.: 890301-89-0
Cat. No.: VC2037533
Molecular Formula: C9H3BrClF3N2
Molecular Weight: 311.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 890301-89-0 |
---|---|
Molecular Formula | C9H3BrClF3N2 |
Molecular Weight | 311.48 g/mol |
IUPAC Name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine |
Standard InChI | InChI=1S/C9H3BrClF3N2/c10-5-3-15-8(11)4-1-2-6(9(12,13)14)16-7(4)5/h1-3H |
Standard InChI Key | VMXJJEPJVHNBJF-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F |
Canonical SMILES | C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F |
Introduction
Chemical Structure and Identification
8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine is characterized by a bicyclic structure containing two nitrogen atoms in a 1,6-naphthyridine arrangement with three key substituents: bromine at position 8, chlorine at position 5, and a trifluoromethyl group at position 2. This compound is identified by several standard chemical identifiers as detailed in Table 1.
Table 1: Chemical Identification Parameters of 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Identifier | Value |
---|---|
CAS Number | 890301-89-0 |
Molecular Formula | C₉H₃BrClF₃N₂ |
Molecular Weight | 311.49 g/mol |
IUPAC Name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine |
MDL Number | MFCD08567942 |
Standard InChI | InChI=1S/C9H3BrClF3N2/c10-5-3-15-8(11)4-1-2-6(9(12,13)14)16-7(4)5/h1-3H |
Standard InChIKey | VMXJJEPJVHNBJF-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F |
European Community (EC) Number | 672-884-1 |
DSSTox Substance ID | DTXSID60470427 |
The chemical structure consists of two fused six-membered rings with nitrogen atoms at positions 1 and 6. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) creates a unique electronic distribution within the molecule, influencing its chemical reactivity and potential applications.
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